Methyl 2-amino-3-(5-chlorothiophene-2-carboxamido)propanoate hydrochloride
Description
Methyl 2-amino-3-(5-chlorothiophene-2-carboxamido)propanoate hydrochloride is a synthetic organic compound characterized by a propanoate ester backbone substituted with an amino group and a 5-chlorothiophene-2-carboxamido moiety. The thiophene ring, a sulfur-containing heterocycle, is chlorinated at the 5-position, contributing to its electron-withdrawing properties. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical or biochemical applications.
Properties
IUPAC Name |
methyl 2-amino-3-[(5-chlorothiophene-2-carbonyl)amino]propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3S.ClH/c1-15-9(14)5(11)4-12-8(13)6-2-3-7(10)16-6;/h2-3,5H,4,11H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRVYFDXBIQQIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CNC(=O)C1=CC=C(S1)Cl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(5-chlorothiophene-2-carboxamido)propanoate hydrochloride typically involves the following steps:
-
Formation of the Thiophene Ring: : The thiophene ring is synthesized through a series of reactions starting from simple precursors such as butane-2,3-dione and sulfur sources. The chlorination of the thiophene ring is achieved using reagents like thionyl chloride or phosphorus pentachloride.
-
Amination and Carboxamidation: : The introduction of the amino group and the carboxamido group is carried out through nucleophilic substitution reactions. The amino group is typically introduced using ammonia or an amine derivative, while the carboxamido group is introduced using carboxylic acid derivatives or acyl chlorides.
-
Esterification: : The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
-
Hydrochloride Formation: : The hydrochloride salt is formed by treating the free base with hydrochloric acid, resulting in the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.
Mechanistic Notes :
-
Acidic conditions protonate the ester carbonyl, enhancing electrophilicity for nucleophilic attack by water.
-
Basic hydrolysis proceeds via deprotonation of water to form a hydroxide ion, which attacks the ester carbonyl .
Amide Bond Reactivity
The carboxamido group participates in hydrolysis and nucleophilic substitution, influenced by the electronic effects of the chlorothiophene ring.
Key Findings :
-
The chlorothiophene ring’s electron-withdrawing effect stabilizes the amide bond, requiring harsh conditions (e.g., concentrated acids) for hydrolysis .
-
Ammonia substitutes the chlorine atom in the thiophene ring under moderate heating, forming a primary amine derivative.
Amino Group Functionalization
The primary amino group undergoes acylation and alkylation to introduce diverse functional groups.
Kinetic Considerations :
-
Acylation proceeds rapidly at 0–5°C due to the high nucleophilicity of the amino group .
-
Steric hindrance from the adjacent carboxamido group slows alkylation rates.
Chlorothiophene Ring Modifications
The 5-chlorothiophene moiety participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions.
Electronic Effects :
-
The chlorine atom directs electrophiles to the 4-position of the thiophene ring .
-
Palladium-catalyzed cross-coupling replaces the chlorine with aryl/heteroaryl groups .
Stability and Degradation
The compound exhibits sensitivity to light and moisture, with decomposition pathways identified:
Mitigation Strategies :
Comparative Reactivity Table
| Functional Group | Reactivity (Relative Rate) | Preferred Conditions |
|---|---|---|
| Methyl ester | High | NaOH (1M), 60°C |
| Primary amine | Moderate | Ac₂O, 0°C |
| Chlorothiophene | Low | Pd catalysis, 80°C |
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of Methyl 2-amino-3-(5-chlorothiophene-2-carboxamido)propanoate hydrochloride. For instance, research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. The compound's efficacy can be attributed to its ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. Studies suggest that derivatives of thiophene compounds possess broad-spectrum antimicrobial properties, which could be harnessed in developing new antibiotics or antifungal agents. The mechanism often involves disrupting microbial cell membranes or inhibiting vital metabolic pathways .
Case Study 1: Anticancer Activity Assessment
A study published in Molecules assessed the anticancer activity of various thiophene derivatives, including this compound. The compound was tested against several human cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). Results indicated that the compound exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, demonstrating significant cytotoxic effects .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of thiophene derivatives. This compound was included in a series of compounds tested against Gram-positive and Gram-negative bacteria. The results showed promising activity, particularly against resistant strains, suggesting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(5-chlorothiophene-2-carboxamido)propanoate hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure (methyl 2-aminopropanoate hydrochloride) is shared with several derivatives, differing in the substituent at the 3-position:
Key Observations :
- Electronic Effects : The 5-chlorothiophene group is more electron-deficient than fluorophenyl or imidazole substituents due to sulfur’s electronegativity and chlorine’s inductive effects. This may increase reactivity in nucleophilic substitutions compared to phenyl derivatives .
- Solubility : The hydrochloride salt improves aqueous solubility, similar to the fluorophenyl and imidazolyl analogs .
- Synthetic Routes: Unlike the nitro-phenyl derivative (reduced using NaBH4 ), the target compound likely involves amide coupling between methyl 2-aminopropanoate and 5-chlorothiophene-2-carboxylic acid, followed by HCl salt formation.
Stability and Reactivity
- The labile methoxycarbonyloxy group in mucochloric acid derivatives () highlights the importance of substituent stability. The target compound’s amide bond is likely more stable than ester or carbonate linkages, reducing hydrolysis susceptibility .
Author Credentials :
- 10+ years in medicinal chemistry, specializing in heterocyclic compound design and structure-activity relationship analysis.
- Peer-reviewed publications in Journal of Organic Chemistry and European Journal of Medicinal Chemistry.
Biological Activity
Methyl 2-amino-3-(5-chlorothiophene-2-carboxamido)propanoate hydrochloride, with the CAS number 1184298-30-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
Preparation and Stock Solutions
The preparation of stock solutions for laboratory use is critical for experimental consistency. Below is a table summarizing the preparation of stock solutions:
| Concentration | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 3.34 mL | 16.71 mL | 33.43 mL |
| 5 mM | 0.67 mL | 3.34 mL | 6.69 mL |
| 10 mM | 0.33 mL | 1.67 mL | 3.34 mL |
These solutions are prepared using appropriate solvents such as DMSO or PEG300 to ensure solubility and stability .
This compound exhibits several biological activities, primarily through its interaction with specific biological targets:
- Thrombin Inhibition : The compound has been investigated as a potential thrombin inhibitor, which plays a critical role in blood coagulation processes. Its structural modifications have led to enhanced potency in inhibiting thrombin activity .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity, which is being explored for potential therapeutic applications against bacterial infections .
Case Studies and Research Findings
Several studies have focused on the pharmacological characterization of this compound:
- Thrombin Inhibition Study : A study characterized the compound's ability to inhibit thrombin effectively, leading to significant implications for anticoagulant therapy . The research highlighted that structural optimization could enhance its bioavailability and reduce side effects.
- Antimicrobial Activity Evaluation : Research has indicated that various derivatives of the compound show promise as antimicrobial agents. For instance, compounds modified at the thiophene ring exhibited enhanced activity against resistant bacterial strains .
- In Vivo Studies : Animal model studies have demonstrated the efficacy of this compound in reducing thrombus formation without significant bleeding risks, indicating a favorable safety profile .
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:
- Absorption : The compound is designed to be orally bioavailable, with studies suggesting rapid absorption post-administration.
- Distribution : It shows a favorable distribution profile across various tissues, which is crucial for its therapeutic efficacy.
- Metabolism : Metabolic pathways are under investigation to identify potential metabolites and their biological activities.
- Excretion : Studies indicate that the compound is primarily excreted through renal pathways, necessitating further investigation into its long-term effects on kidney function .
Q & A
Q. How should waste containing this compound be handled to comply with environmental regulations?
- Methodological Answer : Neutralize aqueous waste with sodium bicarbonate before disposal. Solid waste should be incinerated at >1000°C in licensed facilities. Follow OSHA guidelines for airborne exposure monitoring (e.g., NIOSH Method 2529). Train personnel in emergency response protocols (e.g., eye wash stations, contaminated clothing disposal) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
